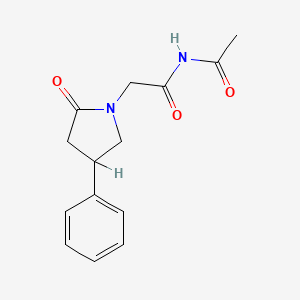
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide, also known as phenylpiracetam, is a derivative of the nootropic drug piracetam. It belongs to the family of pyrrolidone derivatives and is known for its cognitive-enhancing properties. This compound has been studied for its potential to improve cognitive functions, learning, memory, and its various therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide typically involves the reaction of 2-oxo-1-pyrrolidineacetamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrrolidone derivatives.
Biology: Research has shown its potential in enhancing cognitive functions and neuroprotection.
Medicine: It is studied for its therapeutic effects in treating cognitive disorders, anxiety, and depression.
Industry: The compound is used in the development of nootropic supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive functions. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piracetam: The parent compound of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide, known for its cognitive-enhancing properties.
Aniracetam: Another derivative of piracetam with similar nootropic effects.
Oxiracetam: A compound with cognitive-enhancing and neuroprotective properties.
Uniqueness
This compound is unique due to its enhanced potency compared to its parent compound, piracetam. It has a higher affinity for neurotransmitter receptors and exhibits a broader range of therapeutic effects, making it a valuable compound in cognitive enhancement and neuroprotection .
Eigenschaften
CAS-Nummer |
153972-28-2 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
N-acetyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C14H16N2O3/c1-10(17)15-13(18)9-16-8-12(7-14(16)19)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17,18) |
InChI-Schlüssel |
JPTYZEPWFADTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


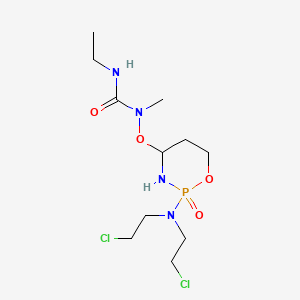
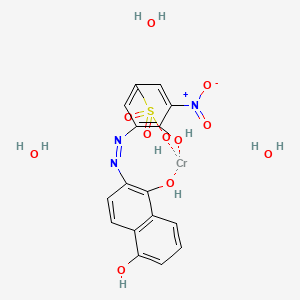
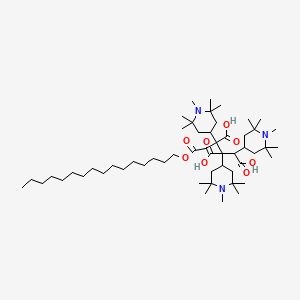
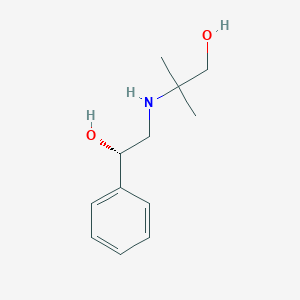
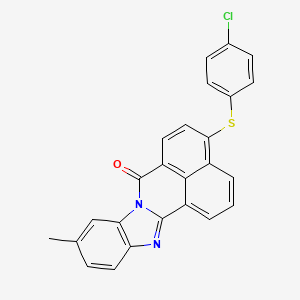
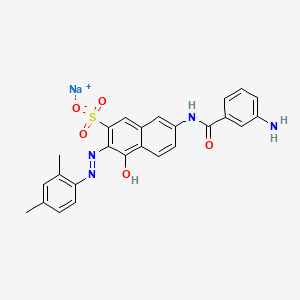
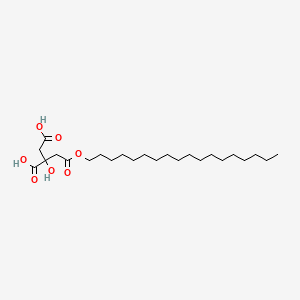

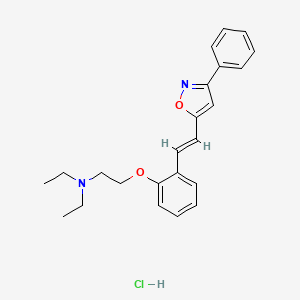

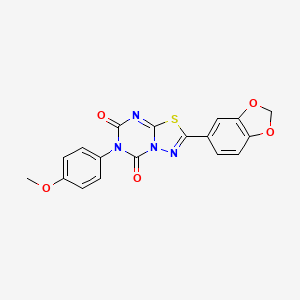
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)


